(2-Methylthiophen-3-yl)methanamine
Overview
Description
“(2-Methylthiophen-3-yl)methanamine” is a chemical compound with the molecular formula C6H9NS . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 127.21 . The InChI code for the compound is 1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H .Scientific Research Applications
Synthesis and Characterization
- A novel 1, 3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized and characterized, confirming its structure through 1H NMR and X-ray diffraction studies (Zhai Zhi-we, 2014).
Catalytic Applications
- (4-Phenylquinazolin-2-yl)methanamine was used to synthesize N-heterocyclic ruthenium(II) complexes, which demonstrated excellent conversions and high TOF values in transfer hydrogenation reactions (Karabuğa et al., 2015).
Pharmaceutical Research
- A series of Schiff bases, including variants of methanamine, were synthesized and screened for anticonvulsant activity. Some compounds exhibited significant seizure protection in various models (Pandey & Srivastava, 2011).
- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as serotonin 5-HT1A receptor-biased agonists, showing robust antidepressant-like activity (Sniecikowska et al., 2019).
Photocytotoxicity and Imaging Applications
- Iron(III) complexes with modified methanamine ligands showed unprecedented photocytotoxicity in red light and potential for cellular imaging (Basu et al., 2014).
Anticancer Research
- Palladium(II) and Platinum(II) complexes based on Schiff bases with methanamine ligands showed promising anticancer activity and DNA-binding affinity (Mbugua et al., 2020).
Electrochemical Applications
- A poly(3-methylthiophene) modified electrode, using a derivative of methanamine, was developed for the highly selective and sensitive determination of dopamine (Wang et al., 2006)
Safety and Hazards
The safety information for “(2-Methylthiophen-3-yl)methanamine” indicates that it has the GHS07 signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(2-methylthiophen-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCDLICHQNGTDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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